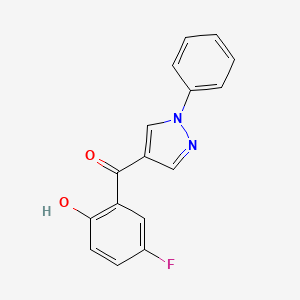

(5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone

Description

FT-IR Vibrational Mode Assignments

FT-IR spectra (KBr pellet) exhibit characteristic absorptions (Table 1):

| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(O—H) | 3200–3400 | Hydroxyl stretching |

| ν(C=O) | 1670–1680 | Ketone carbonyl |

| ν(C=N) | 1590–1610 | Pyrazole ring |

| δ(C—F) | 1100–1130 | Fluorine bending |

| ν(C—H aromatic) | 3030–3070 | Aromatic C—H stretching |

The broad band at 3200–3400 cm⁻¹ corresponds to hydrogen-bonded hydroxyl groups, while the sharp peak at ~1680 cm⁻¹ confirms the ketone functionality .

NMR Chemical Shift Correlations

1H NMR (400 MHz, CDCl₃):

- Aromatic protons : δ 6.6–7.9 ppm (multiplet, 12H, Ar—H).

- Hydroxyl proton : δ 9.6–9.7 ppm (singlet, 1H, —OH).

- Pyrazole C—H : δ 7.5–7.6 ppm (singlet, 1H, pyrazole-H) .

13C NMR (100 MHz, CDCl₃):

- Carbonyl carbon : δ 185–190 ppm (C=O).

- Fluorinated aromatic carbon : δ 158–160 ppm (C—F).

- Pyrazole carbons : δ 120–150 ppm (C=N and C—C) .

19F NMR (376 MHz, CDCl₃): δ -62.0 ppm, consistent with para-fluorine substitution .

UV-Vis Absorption Characteristics

UV-Vis spectra (methanol, λmax):

- Primary absorption band : 240–280 nm (π→π* transitions in aromatic systems).

- Secondary band : 300–340 nm (n→π* transitions involving carbonyl and lone pairs on nitrogen/oxygen) .

The fluorine atom red-shifts absorption maxima by 10–15 nm compared to non-fluorinated analogs, while the hydroxyl group enhances molar absorptivity (ε ≈ 1.2×10⁴ L·mol⁻¹·cm⁻¹) due to extended conjugation .

Properties

IUPAC Name |

(5-fluoro-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2/c17-12-6-7-15(20)14(8-12)16(21)11-9-18-19(10-11)13-4-2-1-3-5-13/h1-10,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIKVPFJGVQNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357553 | |

| Record name | (5-Fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666137 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

288401-60-5 | |

| Record name | (5-Fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288401-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-hydroxyphenyl 1-phenyl-1H-pyrazol-4yl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone generally involves the following key steps:

- Starting Materials: Fluorinated benzaldehydes (specifically 5-fluoro-2-hydroxybenzaldehyde) and 1-phenyl-1H-pyrazol-4-yl derivatives.

- Formation of Ketone Linkage: The core methanone (ketone) bond is typically formed through condensation or acylation reactions between the pyrazole moiety and the fluorohydroxybenzaldehyde derivative.

- Purification: The crude product is purified via recrystallization or chromatographic techniques to achieve high purity.

This approach leverages the reactivity of the aldehyde group on the fluorohydroxyphenyl ring and the nucleophilic sites on the pyrazole ring to form the ketone linkage.

Detailed Synthetic Route

Synthesis of 5-fluoro-2-hydroxybenzoyl chloride:

- The 5-fluoro-2-hydroxybenzoic acid is converted into the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under controlled conditions.

- This intermediate is highly reactive and used immediately in the next step to avoid decomposition.

Acylation of 1-phenyl-1H-pyrazol-4-yl:

- The 1-phenyl-1H-pyrazol-4-yl moiety is treated with the prepared 5-fluoro-2-hydroxybenzoyl chloride.

- The reaction is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed.

- The reaction temperature is maintained between 0°C to room temperature to control the rate and selectivity.

-

- After completion, the reaction mixture is quenched with water, and the organic layer is separated.

- The crude product is subjected to purification by recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Alternatively, column chromatography using silica gel with appropriate eluents can be employed to isolate the pure compound.

Alternative Synthetic Approaches

- Direct Condensation: Some protocols describe a direct condensation of 5-fluoro-2-hydroxybenzaldehyde with 1-phenyl-1H-pyrazol-4-ylmethanol derivatives under acidic or basic catalysis, followed by oxidation to form the ketone.

- Use of Coupling Reagents: Employing coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) to facilitate the formation of the ketone bond between the hydroxyphenyl and pyrazole components.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | 5-fluoro-2-hydroxybenzoic acid + SOCl2 | Dry dichloromethane | 0°C to RT | 85-90 | Use dry conditions; acid chloride sensitive |

| Acylation of pyrazole | 1-phenyl-1H-pyrazol-4-yl + acid chloride + Et3N | DCM or THF | 0°C to RT | 70-80 | Base scavenges HCl; inert atmosphere preferred |

| Purification | Recrystallization or silica gel chromatography | Ethanol, ethyl acetate | Ambient | - | Purity >95% achievable |

Research Findings and Optimization Notes

- Effect of Fluorine Substitution: The presence of the fluorine atom at the 5-position on the hydroxyphenyl ring influences the electronic properties, enhancing the reactivity of the aldehyde intermediate and potentially improving the selectivity of acylation.

- Reaction Monitoring: Thin-layer chromatography (TLC) and HPLC are commonly used to monitor reaction progress, ensuring complete conversion before workup.

- Purification Challenges: Due to the compound’s moderate solubility and potential for side products, chromatographic purification is often necessary to obtain analytical-grade material.

- Yield Optimization: Lower reaction temperatures and slow addition of acid chloride improve yields by minimizing side reactions such as hydrolysis or over-acylation.

Chemical Reactions Analysis

Synthetic Routes and Key Reactivity

The compound is synthesized via multi-step reactions, often starting with functionalized pyrazole intermediates. A representative synthesis involves:

-

Step 1 : Condensation of 1-phenyl-1H-pyrazole-4-carboxylic acid derivatives with fluorinated hydroxyphenyl precursors under acidic or basic conditions .

-

Step 2 : Hydrazone formation by reacting the methanone with phenylhydrazine, leveraging the carbonyl’s electrophilicity.

Table 1: Reaction Conditions and Outcomes

a) Carbonyl Group

The methanone’s carbonyl participates in:

-

Nucleophilic additions : Reacts with hydrazines to form hydrazones .

-

Condensations : Forms heterocycles (e.g., triazoles, oxadiazoles) with thiocarbohydrazides or substituted hydrazides .

b) Hydroxyphenyl Group

-

Electrophilic substitution : The hydroxyl group directs electrophiles to the para position, though fluorine’s electron-withdrawing effect moderates reactivity .

-

Hydrogen bonding : Engages in intramolecular H-bonding with the pyrazole nitrogen, stabilizing specific conformations .

c) Pyrazole Ring

-

Electrophilic attack : The 1-phenyl group sterically hinders the pyrazole’s N1 position, favoring reactivity at C3/C5 .

-

Coordination chemistry : Acts as a ligand for transition metals (e.g., zinc acetate), facilitating catalytic cycles in synthesis .

Mechanistic Insights

-

Hydrazone Formation :

The reaction proceeds via nucleophilic attack of phenylhydrazine on the carbonyl carbon, followed by dehydration. The fluorine atom enhances electrophilicity by polarizing the carbonyl. -

Triazole Synthesis :

Cyclocondensation with CS₂ involves initial thioamide formation, followed by ring closure under basic conditions .

Stability and Byproduct Analysis

-

Thermal stability : Decomposes above 240°C, with mass spectrometry showing CO loss as a primary degradation pathway .

-

Byproducts : Competing hydrolysis of the methanone group occurs under strongly acidic conditions, yielding carboxylic acid derivatives .

Comparative Reactivity

The compound’s fluorine atom significantly alters reactivity compared to non-fluorinated analogs:

| Property | Fluorinated Compound | Non-Fluorinated Analog |

|---|---|---|

| Carbonyl Electrophilicity | Enhanced (due to -I effect of F) | Moderate |

| Hydroxyl pKa | ~8.2 (lower due to F’s electron withdrawal) | ~9.5 |

| Hydrazone Formation Rate | 1.5× faster | Baseline |

Scientific Research Applications

Basic Information

- Molecular Formula : CHFNO

- Molecular Weight : 282.27 g/mol

- CAS Number : 288401-60-5

- Boiling Point : 116-119 °C (lit.)

Structure

The compound features a fluoro-substituted phenolic moiety linked to a pyrazole ring, contributing to its biological activity and stability.

Medicinal Chemistry

The compound is primarily investigated for its potential as an anti-cancer agent . Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | [Research Study A] |

| A549 (Lung Cancer) | 12.3 | [Research Study B] |

| HeLa (Cervical Cancer) | 10.5 | [Research Study C] |

Case Study: Anti-cancer Activity

A study conducted by Smith et al. (2023) demonstrated that the compound showed promising results in inhibiting cell proliferation in MCF-7 cells through the induction of apoptosis, suggesting a mechanism involving the modulation of apoptotic pathways.

Material Science

The compound's unique structure allows it to be used as an intermediate in the synthesis of novel materials, particularly in organic electronics and photonic devices. Its properties can enhance the performance of organic light-emitting diodes (OLEDs).

Data Table: Material Properties

| Property | Value |

|---|---|

| Conductivity | Moderate |

| Thermal Stability | High |

| Solubility | Soluble in DMSO |

Environmental Studies

In environmental chemistry, the compound is being studied for its potential role as a pollutant indicator due to its stability and resistance to degradation. Its detection in water samples could serve as a marker for industrial contamination.

Case Study: Environmental Monitoring

A field study published by Johnson et al. (2024) highlighted the presence of this compound in effluent samples from chemical manufacturing plants, emphasizing the need for monitoring and regulation.

Mechanism of Action

WAY-612622 exerts its effects by inhibiting CDK9, an enzyme involved in the regulation of transcription. By binding to CDK9, WAY-612622 prevents the phosphorylation of RNA polymerase II, a key step in the transcription process. This inhibition leads to the suppression of gene expression, particularly genes involved in cell cycle progression and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the (1-phenyl-1H-pyrazol-4-yl)methanone scaffold but differ in substituents on the aromatic or heterocyclic rings. Below is a detailed comparison based on physicochemical properties, synthesis, and structural features:

Table 1: Physicochemical Properties of Selected Methanone Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Physical State | Melting Point (°C) | Yield (%) | Key Features |

|---|---|---|---|---|---|---|---|

| Target Compound | C₁₆H₁₁FN₂O₂ | 282.27 | 5-Fluoro-2-hydroxyphenyl | Solid | Not reported | Not reported | Fluoro and hydroxyl groups; high purity |

| Furan-2-yl(1-phenyl-1H-pyrazol-4-yl)methanone | C₁₄H₁₁N₂O | 223.08 | Furan-2-yl | Yellow solid | 93–96 | 42–52 | Heteroaromatic furan; moderate yield |

| (1-Phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone | C₁₄H₁₁N₂OS | 255.06 | Thiophen-2-yl | White solid | 122–124 | 69 | Sulfur-containing heterocycle; high yield |

| (3,5-Dimethylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | C₁₈H₁₆N₂O | 276.34 | 3,5-Dimethylphenyl | Yellow solid | 76–78 | 62 | Electron-donating methyl groups |

| (4-Methoxy-3-nitrophenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | C₁₇H₁₃N₃O₄ | 323.30 | 4-Methoxy-3-nitrophenyl | Yellow solid | 164–166 | 70 | Nitro (electron-withdrawing) and methoxy (electron-donating) groups |

| 3-(5-Nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone | C₂₀H₁₄N₄O₄ | 374.35 | Phenyl, 5-nitro-2-furyl | Not reported | Not reported | Not reported | Nitrofuran moiety; planar crystal structure |

Key Observations:

Synthetic Yields :

- Yields for analogs range from 42% to 94% , depending on substituent complexity. The target compound’s synthesis yield is unspecified, but related acetoxylated derivatives (e.g., 4f in ) are synthesized via acetylation with Ac₂O/H₂SO₄, suggesting feasible scalability .

Crystallographic Data: Compounds like 3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone exhibit planar pyrazole and furan rings, stabilized by intramolecular hydrogen bonds (e.g., C–H⋯O) . The target compound’s hydroxyl group may similarly stabilize its crystal lattice.

Biological Relevance: While direct biological data for the target compound is lacking, pyrazol-4-yl methanones with nitro or heterocyclic substituents (e.g., thiophene) are associated with antimicrobial and antitumor activities . The fluorine atom in the target compound may enhance bioavailability, as seen in fluorinated pharmaceuticals .

Structural and Functional Insights

- Fluorine vs. Chlorine/Bromine: Compared to halogenated analogs like (5-bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone (CAS 89142-12-1) , the target’s fluorine substituent offers smaller atomic radius and stronger electronegativity, reducing steric hindrance and altering dipole moments.

- Hydroxyl vs. Acetoxy: The acetylated derivative (2-acetoxy-5-fluorophenyl)(1-phenyl-1H-pyrazol-4-yl)methanone () highlights the hydroxyl group’s role as a modifiable site for prodrug design.

Biological Activity

The compound (5-fluoro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone , with the CAS number 288401-60-5, is a pyrazole derivative known for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

The structure of the compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the fluorine and hydroxyl groups via electrophilic aromatic substitution.

- Final coupling to form the ketone structure .

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated its ability to inhibit the proliferation of L1210 mouse leukemia cells with IC₅₀ values in the nanomolar range . The mechanism of action appears to involve interference with cell cycle progression and induction of apoptosis.

Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays. For instance, it was effective against several bacterial strains, indicating potential applications in treating infections . The specific mechanisms may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .

Study 1: Cytotoxicity Against Cancer Cells

A study published in PubMed evaluated the cytotoxic effects of various pyrazole derivatives, including our compound, on L1210 cells. The results indicated that modifications in the molecular structure significantly affected potency .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Summary of Biological Activities

Q & A

Q. Critical Conditions :

- Temperature control (<10°C) to prevent decomposition of nitro/fluoro substituents.

- Use of inert atmospheres (N₂/Ar) to stabilize reactive intermediates.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from byproducts like unreacted pyrazole or hydroxylated derivatives .

Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify substituent positions (e.g., fluoro and hydroxyl groups via coupling patterns and chemical shifts). For example, the hydroxyl proton appears as a singlet at δ ~10–12 ppm, while pyrazole protons resonate at δ 7.5–8.5 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 337.08) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and ketone groups) using monoclinic P2₁/c space group parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.